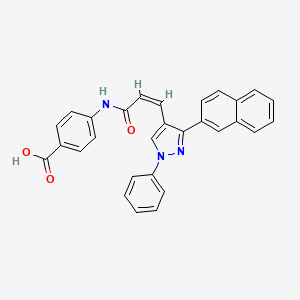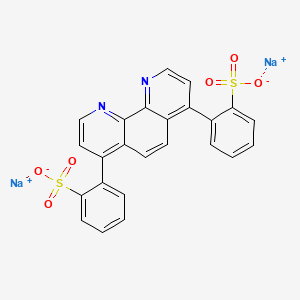
Bathophenanthroline disulfonic acid (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bathophenanthroline disulfonic acid (sodium) is a chemical compound known for its ability to form complexes with metal ions. It is widely used as a colorimetric reagent for the detection of iron in various samples. The compound is also known by its systematic name, 4,7-diphenyl-1,10-phenanthroline disulfonic acid disodium salt hydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bathophenanthroline disulfonic acid (sodium) is synthesized through a multi-step process involving the sulfonation of 4,7-diphenyl-1,10-phenanthroline. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the synthesis of bathophenanthroline disulfonic acid (sodium) follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Bathophenanthroline disulfonic acid (sodium) primarily undergoes complexation reactions with metal ions. It forms stable complexes with iron, palladium, and other transition metals .
Common Reagents and Conditions
Reduction: The compound itself is not typically involved in reduction reactions but can be used to detect reduced forms of metal ions.
Substitution: The sulfonic acid groups can participate in substitution reactions under specific conditions.
Major Products
The major products formed from these reactions are metal complexes, such as iron(II) complexes, which are often used in analytical chemistry for the detection and quantification of metal ions .
Scientific Research Applications
Bathophenanthroline disulfonic acid (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a colorimetric reagent for the detection of iron and other metal ions in aqueous solutions.
Biology: Employed in studies involving metal ion transport and chelation in biological systems.
Industry: Utilized in the preparation of luminescent metal complexes for various industrial applications.
Mechanism of Action
The primary mechanism of action of bathophenanthroline disulfonic acid (sodium) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, making them unavailable for biological transport or catalytic processes. This chelation mechanism is particularly useful in analytical chemistry for the detection and quantification of metal ions .
Comparison with Similar Compounds
Similar Compounds
Phenanthroline: A related compound that also forms complexes with metal ions but lacks the sulfonic acid groups.
Neocuproine: Another phenanthroline derivative used in similar applications but with different substituents on the phenanthroline ring.
Uniqueness
Bathophenanthroline disulfonic acid (sodium) is unique due to its sulfonic acid groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in aqueous analytical applications where other phenanthroline derivatives may not be as effective .
Properties
Molecular Formula |
C24H14N2Na2O6S2 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
disodium;2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)21-7-3-1-5-17(21)15-11-13-25-23-19(15)9-10-20-16(12-14-26-24(20)23)18-6-2-4-8-22(18)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
JZGVJEDMSGTYSM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)
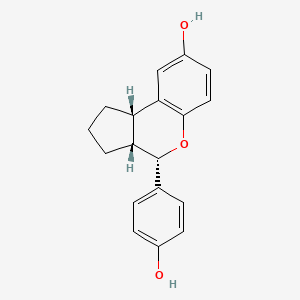
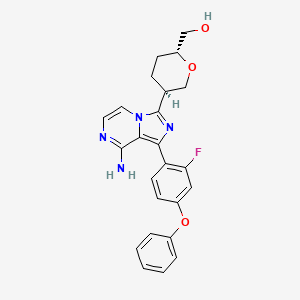
![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
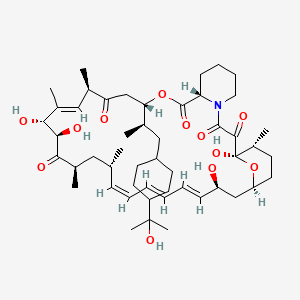


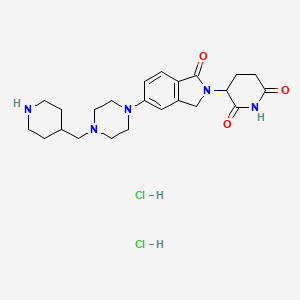


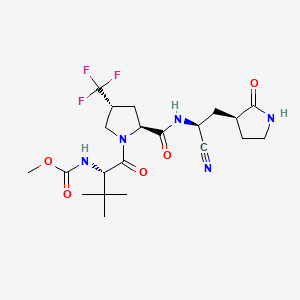

![6-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B12373968.png)
